molecular formula C9H6NNaO2S B13126624 Sodiumisoquinoline-1-sulfinate

Sodiumisoquinoline-1-sulfinate

Cat. No.: B13126624
M. Wt: 215.21 g/mol
InChI Key: XSWYVYFLVNNKMT-UHFFFAOYSA-M
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Description

Sodiumisoquinoline-1-sulfinate is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly interesting due to its unique structure, which combines the isoquinoline ring with a sulfinate group, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodiumisoquinoline-1-sulfinate typically involves the reaction of isoquinoline with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sulfinate group at the desired position on the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodiumisoquinoline-1-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: Under reducing conditions, the sulfinate group can be converted to thiols.

    Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfinate group under mild conditions.

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted isoquinoline derivatives.

Scientific Research Applications

Sodiumisoquinoline-1-sulfinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Medicine: this compound derivatives have potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodiumisoquinoline-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

    Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of an isoquinoline ring.

    Sodium toluenesulfinate: Contains a toluene ring, offering different reactivity and applications.

    Sodium methanesulfinate: A simpler structure with a methane group, used in different synthetic applications.

Uniqueness: Sodiumisoquinoline-1-sulfinate is unique due to the presence of the isoquinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where the isoquinoline structure is beneficial.

Properties

Molecular Formula

C9H6NNaO2S

Molecular Weight

215.21 g/mol

IUPAC Name

sodium;isoquinoline-1-sulfinate

InChI

InChI=1S/C9H7NO2S.Na/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1

InChI Key

XSWYVYFLVNNKMT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)[O-].[Na+]

Origin of Product

United States

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